Cindunistat dihydrochloride
Description
Role of Nitric Oxide (NO) in Physiological and Pathophysiological Processes
Nitric oxide (NO) is a unique and crucial signaling molecule involved in a vast array of physiological and pathological processes within the human body. researchgate.netslideshare.net As a small, gaseous, and lipophilic molecule, it diffuses rapidly across cell membranes, acting as an intercellular messenger. nih.govabcam.com NO is integral to the regulation of vascular tone, neurotransmission, and immune defense. mdpi.com Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgnih.gov In physiological conditions, NO helps modulate vital functions such as blood vessel dilation, insulin (B600854) secretion, and nerve signal transmission. wikipedia.org However, dysregulation in NO production is linked to the progression of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and inflammatory diseases. slideshare.netmdpi.com
The function of nitric oxide in disease is complex, exhibiting a dual nature that can be either protective or detrimental. researchgate.netabcam.com This "double-edged sword" action is largely dependent on its concentration, the location of its production, and the surrounding cellular environment. researchgate.netfrontiersin.org At physiological concentrations, NO has protective effects; for instance, it can shield organs from ischemic damage. abcam.com In the nervous system, it can be neuroprotective. scirp.orgspringermedizin.de
Conversely, the overproduction of NO, often associated with inflammatory conditions, can be toxic. abcam.comfrontiersin.org Sustained high levels of NO can lead to direct tissue damage, contribute to the vascular collapse seen in septic shock, and promote chronic inflammation. abcam.com When NO reacts with superoxide (B77818) radicals, it forms peroxynitrite, a highly reactive and damaging molecule that can cause DNA damage and lead to cell death, a mechanism implicated in stroke, diabetes, and neurodegeneration. abcam.commdpi.com This dual role underscores the critical importance of tightly regulating NO levels to maintain cellular homeostasis. mdpi.com
NO is synthesized from the amino acid L-arginine by three distinct isoforms of nitric oxide synthase (NOS), each encoded by a separate gene. nih.govguidetopharmacology.orgsigmaaldrich.com These isoforms are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.govrndsystems.com While they all produce NO, they differ in their expression patterns, regulation, and the amount of NO they generate, leading to distinct biological roles. mdpi.comguidetopharmacology.org
The constitutive isoforms, nNOS and eNOS, are grouped as cNOS. nih.govcvphysiology.com They are typically expressed continuously in specific cells—nNOS primarily in neuronal tissue and eNOS in the endothelial cells lining blood vessels. guidetopharmacology.orgwikipedia.org The activity of cNOS is dependent on calcium levels. nih.govcvphysiology.com In response to specific signals that increase intracellular calcium, these enzymes produce small, transient bursts of NO. nih.gov This low-level NO acts as a precise signaling molecule. eNOS-derived NO is essential for maintaining cardiovascular health by regulating blood pressure and preventing thrombosis, while nNOS-derived NO functions as a neurotransmitter. mdpi.comcvphysiology.comwikipedia.org
In contrast to the constitutive forms, inducible NOS (iNOS) is not typically present in resting cells. sigmaaldrich.com Its expression is induced in various cell types, particularly immune cells like macrophages, in response to inflammatory signals such as cytokines and bacterial endotoxins. nih.govguidetopharmacology.orgsigmaaldrich.com Unlike cNOS, iNOS activity is largely independent of calcium concentrations. guidetopharmacology.org Once expressed, iNOS produces large, sustained amounts of NO, which can be a thousand-fold greater than that produced by cNOS. rndsystems.comcvphysiology.com This high output of NO is a key component of the immune response, acting as a cytotoxic molecule against invading pathogens. wikipedia.orgelsevier.es However, the overexpression or dysregulation of iNOS is implicated in the pathology of numerous inflammatory diseases, septic shock, and certain cancers due to the damaging effects of excessive NO production. wikipedia.orgnih.gov
Overview of Nitric Oxide Synthase (NOS) Isoforms
Constitutive NOS (cNOS)
Historical Context of iNOS Inhibitor Development in Research
The discovery that iNOS-driven overproduction of NO contributes to various pathologies made the enzyme a significant therapeutic target. nih.govescholarship.orgresearchgate.net This led to extensive research efforts aimed at developing inhibitors that could selectively block iNOS activity, thereby mitigating the harmful effects of excessive NO without disrupting its essential physiological roles.
The initial development of NOS inhibitors faced a significant hurdle: isoform selectivity. escholarship.org Early inhibitors, such as arginine analogues like L-NAME (L-nitroarginine methyl ester), were non-selective, meaning they blocked all three NOS isoforms. guidetopharmacology.orgescholarship.org This lack of selectivity posed a major problem for therapeutic use. The inhibition of eNOS, in particular, is undesirable as it can lead to serious cardiovascular side effects, including hypertension, due to the disruption of its vital role in vascular function. escholarship.orgresearchgate.net
The challenge in designing selective inhibitors stems from the high degree of similarity in the active sites across the three human NOS isoforms. escholarship.orgresearchgate.net This structural conservation makes it difficult to develop a compound that binds exclusively to iNOS. Consequently, the history of iNOS inhibitor research is characterized by a persistent effort to overcome this selectivity challenge to create drugs that can specifically target the pathological effects of iNOS while sparing the beneficial functions of eNOS and nNOS. nih.gov
Evolution of iNOS-Selective Compounds
The pursuit of therapeutic agents targeting nitric oxide synthase has evolved from non-selective inhibitors to compounds with remarkable specificity for the iNOS isoform, aiming to mitigate pathological effects while preserving the physiological functions of eNOS and nNOS. nih.govresearchgate.net
The initial wave of NOS inhibitors included arginine analogues like N-methyl-L-arginine (L-NMA), which inhibited all three isoforms without significant distinction. nih.govresearchgate.net A notable early development was Aminoguanidine , identified as one of the first compounds to show some selectivity for iNOS over the constitutive isoforms. nih.govtocris.com It was found to be over 50-fold more effective at inhibiting iNOS enzymatic activity compared to eNOS or nNOS. nih.gov
Subsequent research led to the development of more potent and selective inhibitors. L-N6-(1-Iminoethyl)lysine (L-NIL) was a significant step forward, demonstrating approximately 28-fold greater selectivity for iNOS over the rat brain constitutive NOS. medchemexpress.comnih.gov This compound proved to be a valuable tool for investigating the specific roles of iNOS in various disease models. nih.gov
The quest for higher selectivity yielded compounds like 1400W (N-(3-(Aminomethyl)benzyl)acetamidine). This inhibitor was distinguished by its slow, tight-binding mechanism and exceptional selectivity. nih.govtocris.com Research demonstrated that 1400W is at least 5000-fold selective for human iNOS versus eNOS, representing a major advance in the field. nih.govselleckchem.com
Further refinement of chemical structures led to potent, orally active inhibitors such as GW274150 . This compound is a time-dependent inhibitor that is over 200-fold selective for iNOS against both eNOS and nNOS in rat tissues. medchemexpress.com Its development marked a move towards compounds with more favorable pharmacokinetic properties suitable for clinical investigation. nih.govacs.org
Within this evolutionary context, Cindunistat (B1242555) dihydrochloride (B599025) (also known as SD-6010) emerged as a selective, time-dependent, and irreversible inhibitor of human iNOS. smolecule.comncats.io Developed for its potential to specifically target the detrimental effects of iNOS in inflammatory conditions, its mechanism of irreversible inhibition represented a distinct approach compared to many of its predecessors. smolecule.commedkoo.com
The following table provides a comparative overview of the selectivity of these key inhibitors.
| Compound | Target | Selectivity Profile | Reference |
| Aminoguanidine | iNOS | Displays some selectivity for iNOS; over 50-fold more effective against iNOS than eNOS/nNOS. | nih.gov |
| L-NIL | iNOS | Moderately selective; ~28-fold more selective for iNOS than for rat brain nNOS. IC50 values are 0.4-3.3 µM for iNOS vs. 8-38 µM for eNOS and 17-92 µM for nNOS. | medchemexpress.comnih.govcaymanchem.com |
| 1400W | iNOS | Highly selective; at least 5000-fold selective for human iNOS (Kd ≤ 7 nM) versus eNOS (Ki = 50 µM) and >2800-fold vs nNOS (Ki = 2 µM). | nih.govtocris.com |
| GW274150 | iNOS | Highly selective; >260-fold selective for iNOS against eNOS and 219-fold against nNOS in rat tissues. | medchemexpress.com |
| Cindunistat | iNOS | A selective, time-dependent, and irreversible inhibitor of human iNOS. | smolecule.comncats.io |
Rationale for Investigating iNOS Inhibition in Inflammatory and Degenerative Conditions
The rationale for targeting iNOS in disease is rooted in its fundamental role as a driver of inflammation and cellular damage. researchgate.net Under pathological conditions, various cells, including macrophages and microglia, are stimulated to produce high levels of NO via iNOS. nih.gov This excessive NO production contributes to nitrosative stress, which can damage cells and tissues, perpetuating a cycle of inflammation and degeneration. mdpi.comnih.gov Consequently, selective iNOS inhibition is being investigated as a therapeutic strategy across a spectrum of diseases.
In chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, iNOS-derived NO is a key mediator of tissue damage. mdpi.com Similarly, in osteoarthritis, NO produced by iNOS in chondrocytes (cartilage cells) is believed to contribute to cartilage degradation and joint destruction. patsnap.com This understanding formed the basis for clinical trials of the selective iNOS inhibitor Cindunistat in patients with osteoarthritis of the knee. ncats.ionih.gov In vivo studies in animal models of osteoarthritis had previously shown that Cindunistat could improve biomarkers of NO activity and reduce cartilage lesions. ncats.io
The role of iNOS is also well-documented in neurodegenerative disorders. mdpi.com In conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, inflammatory activation of glial cells (microglia and astrocytes) in the brain leads to the expression of iNOS. mdpi.comresearchgate.netpsu.edu The resulting overproduction of NO contributes to neuronal damage and death. mdpi.compsu.edu For instance, research has shown that NO can react with superoxide to form the highly damaging peroxynitrite, which mediates extensive neuronal death when both iNOS and the NADPH oxidase (NOX) enzyme are activated. psu.edu Studies using inhibitors have provided evidence for this link; for example, Aminoguanidine was shown to ameliorate experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis. nih.gov Furthermore, the selective inhibitor GW274150 demonstrated neuroprotective effects in a model of Parkinson's disease. medchemexpress.com
Research has also implicated iNOS in other conditions involving inflammation. The inhibitor GW274150 was found to reduce renal dysfunction and injury in experimental models of renal ischemia/reperfusion, highlighting the role of iNOS in this type of acute organ injury. nih.gov In models of inflammatory pain, the same compound showed analgesic effects, suggesting that peripheral iNOS expression contributes to pain hypersensitivity. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
364067-16-3 |
|---|---|
Molecular Formula |
C8H19Cl2N3O2S |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H17N3O2S.2ClH/c1-6(9)11-3-4-14-5-8(2,10)7(12)13;;/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13);2*1H/t8-;;/m0../s1 |
InChI Key |
NNJQSTNVPJLAPP-JZGIKJSDSA-N |
Isomeric SMILES |
CC(=NCCSC[C@@](C)(C(=O)O)N)N.Cl.Cl |
Canonical SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Cindunistat Dihydrochloride As an Inos Inhibitor
Mechanism of iNOS Inhibition by Cindunistat (B1242555) Dihydrochloride (B599025)
Cindunistat dihydrochloride functions as a potent and selective inhibitor of human iNOS. researchgate.netmedchemexpress.com Its mechanism is characterized by a time-dependent and irreversible action, which distinguishes it from other nitric oxide synthase inhibitors. researchgate.netncats.iodoi.org This irreversible inhibition leads to a sustained reduction in the production of nitric oxide (NO), a key signaling molecule in inflammatory pathways. smolecule.com
Binding Characteristics and Specificity Profile
This compound exhibits a high degree of selectivity for the iNOS isoform over the other two major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). smolecule.com This specificity is crucial for its targeted therapeutic action, minimizing potential side effects that could arise from the non-specific inhibition of all NOS isoforms. smolecule.com The interaction between cindunistat and the iNOS enzyme is a primary chemical reaction that alters the enzyme's activity over time. smolecule.com
The three isoforms of nitric oxide synthase—nNOS, eNOS, and iNOS—share a similar structure and NO production process but have distinct localizations and regulatory mechanisms. nih.gov nNOS and eNOS are constitutively expressed and their activity is dependent on calcium levels, playing roles in neurotransmission and blood pressure regulation, respectively. nih.gov In contrast, iNOS is induced by inflammatory stimuli such as cytokines and bacterial endotoxins and its activation is calcium-independent. nih.gov The structural differences between the isoforms, though subtle, allow for the design of selective inhibitors like cindunistat. While iNOS is the smallest isoform, nNOS is the largest due to an N-terminal extension. The ability of cindunistat to selectively target iNOS is a key feature of its pharmacological profile. smolecule.comresearchgate.net
This compound is characterized as a time-dependent and irreversible inhibitor of iNOS. researchgate.netncats.iodoi.org This means that the inhibition of the enzyme's activity progresses over time and the binding of the inhibitor is essentially permanent, leading to the inactivation of the enzyme. escholarship.org This irreversible action contributes to a prolonged effect on nitric oxide production. smolecule.com
Selectivity over nNOS and eNOS Isoforms
Impact on NO Production Pathways
By irreversibly inhibiting iNOS, this compound directly curtails the synthesis of nitric oxide in environments where iNOS is pathologically upregulated, such as in inflammatory conditions. smolecule.com In such conditions, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) trigger the expression of iNOS, leading to excessive NO production. mdpi.comnih.gov This overproduction of NO is a key contributor to tissue damage and the perpetuation of the inflammatory response. mdpi.com Cindunistat's inhibition of iNOS effectively breaks this cycle by reducing the levels of this critical inflammatory mediator. mdpi.com
Downstream Cellular and Molecular Effects of iNOS Inhibition
The inhibition of iNOS by this compound has significant downstream consequences on cellular and molecular signaling pathways involved in inflammation.
Modulation of Inflammatory Mediators and Cytokines
Influence on NF-κB Signaling Pathway
The nuclear factor kappa-B (NF-κB) signaling pathway is a critical regulator of inflammation and catabolic processes in joints affected by osteoarthritis. mdpi.combiomolther.orgbiomolther.org Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate this pathway, leading to the transcription of genes that encode for inflammatory mediators and matrix-degrading enzymes. mdpi.combiomolther.org One of the key genes upregulated by NF-κB is the gene for inducible nitric oxide synthase (iNOS). mdpi.comnih.gov
The overproduction of nitric oxide (NO) by iNOS in chondrocytes contributes to the progression of osteoarthritis. Cindunistat, by inhibiting iNOS, is believed to interfere with this inflammatory cascade. mdpi.com While direct studies detailing the specific effects of Cindunistat on NF-κB are not extensively available, the inhibition of iNOS, a downstream target of NF-κB, suggests a potential role in modulating the inflammatory response driven by this pathway. mdpi.comnih.gov In inflammatory conditions, iNOS-derived NO can also create a negative feedback loop by S-nitrosylating NF-κB, which inhibits its ability to bind to DNA and reduces the transcription of NF-κB-driven genes. nih.gov
Regulation of Matrix Metalloproteinases (MMPs) and Aggrecanases
Matrix metalloproteinases (MMPs) and aggrecanases are families of enzymes responsible for the degradation of the extracellular matrix (ECM) in articular cartilage, a hallmark of osteoarthritis. biomolther.orgbiomolther.orgnih.gov Pro-inflammatory cytokines stimulate chondrocytes to produce various MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, as well as aggrecanases like ADAMTS-4 and ADAMTS-5. biomolther.orgnih.gov
Nitric oxide (NO) has been shown to upregulate the expression of these cartilage-degrading enzymes. nih.gov By inhibiting the production of NO, Cindunistat is proposed to downregulate the expression and activity of MMPs and aggrecanases, thereby protecting the cartilage matrix from degradation. biomolther.orgnih.gov For instance, studies on other iNOS inhibitors have demonstrated a reduction in cytokine-induced MMP expression. mdpi.com
Table 1: Influence of iNOS Inhibition on Key Mediators in Osteoarthritis
| Mediator Family | Specific Mediators | Role in Osteoarthritis | Postulated Effect of Cindunistat (via iNOS inhibition) |
| Transcription Factors | NF-κB | Upregulates pro-inflammatory and catabolic genes | Indirect modulation of the inflammatory cascade |
| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-3, MMP-9, MMP-13 | Degrade collagen and other matrix components | Downregulation of expression and activity |
| Aggrecanases | ADAMTS-4, ADAMTS-5 | Degrade aggrecan, a major proteoglycan | Downregulation of expression and activity |
Antioxidant Properties and Oxidative Stress Mitigation Research
In inflammatory conditions like osteoarthritis, the overproduction of nitric oxide (NO) can lead to the formation of reactive nitrogen species (RNS), such as peroxynitrite, when it reacts with superoxide (B77818) radicals. mdpi.commdpi.com This contributes to oxidative stress, which can cause cellular damage and promote inflammation. mdpi.commdpi.com
Effects on Cellular Processes in Preclinical Models
Preclinical studies have investigated the effects of Cindunistat and iNOS inhibition on various cellular processes relevant to osteoarthritis.
Chondrocyte Metabolism and Viability in In Vitro Systems
In vitro models are crucial for understanding the direct effects of therapeutic agents on chondrocytes, the primary cells in articular cartilage. nih.govslu.se Pro-inflammatory cytokines like IL-1β can induce catabolic responses in chondrocytes, leading to increased production of matrix-degrading enzymes and inflammatory mediators, ultimately compromising cell viability and matrix synthesis. slu.sefrontiersin.org
As an iNOS inhibitor, Cindunistat is expected to protect chondrocytes from the detrimental effects of excessive NO. tuni.firesearchgate.net High concentrations of NO can inhibit the synthesis of proteoglycans and collagen, essential components of the cartilage matrix, and can also induce chondrocyte apoptosis (programmed cell death). nih.gov By blocking iNOS, Cindunistat may help maintain chondrocyte viability and support a healthier metabolic state, shifting the balance from catabolism towards anabolism. tuni.firesearchgate.net
Osteoblast Proliferation and Bone Remodeling Modulation
The subchondral bone, located beneath the articular cartilage, plays a significant role in the pathogenesis of osteoarthritis. bmj.comnih.gov Alterations in subchondral bone remodeling, including changes in osteoblast proliferation and activity, are observed in osteoarthritic joints. bmj.comnih.gov
Nitric oxide has complex, concentration-dependent effects on bone cells. mdpi.comnih.gov While low levels of NO produced by constitutive NOS isoforms can be beneficial for bone formation, high concentrations of NO derived from iNOS during inflammation can inhibit osteoblast proliferation and differentiation. mdpi.comnih.gov This can disrupt the normal bone remodeling process. mdpi.comnih.gov Cindunistat, by selectively inhibiting iNOS, may help to normalize osteoblast function and modulate the pathological bone remodeling seen in osteoarthritis. researchgate.netnih.govcaldic.com
Table 2: Summary of Cindunistat's Postulated Cellular Effects in Preclinical Models
| Cellular Process | Key Cell Type | Pathological Change in Osteoarthritis | Postulated Effect of Cindunistat |
| Chondrocyte Metabolism | Chondrocytes | Increased catabolism, decreased matrix synthesis | Promotes anabolic activity, reduces matrix degradation |
| Chondrocyte Viability | Chondrocytes | Increased apoptosis | Enhances cell survival |
| Osteoblast Proliferation | Osteoblasts | Inhibited by high NO levels | Normalizes proliferation and function |
| Bone Remodeling | Osteoblasts, Osteoclasts | Pathological alterations | Modulates and helps normalize the remodeling process |
Preclinical Research Methodologies and Findings
In Vitro Experimental Models for Cindunistat (B1242555) Dihydrochloride (B599025) Research
The investigation of Cindunistat dihydrochloride's effects at the cellular level relies on sophisticated in vitro models that replicate the joint environment. These models are crucial for assessing the compound's ability to modulate the activity of iNOS, a key enzyme in inflammatory pathways.
To evaluate the efficacy of Cindunistat, researchers employ primary cell cultures derived from joint tissues, as these cells are central to the pathogenesis of OA. nih.gov The expression of iNOS has been identified in chondrocytes, osteoblasts, and synoviocytes within osteoarthritic joints, making these cells ideal targets for study. nih.govsci-hub.se
Primary cultures of chondrocytes, osteoblasts, and synoviocytes are fundamental to understanding the biological impact of Cindunistat. nih.gov Chondrocytes, the sole cells within articular cartilage, are responsible for maintaining the extracellular matrix. mdpi.com In OA, these cells can shift to a degradative state, producing inflammatory mediators and catabolic enzymes. mdpi.com Osteoblasts, the cells responsible for bone formation, and synoviocytes, which form the synovial lining of the joint, also contribute significantly to the inflammatory milieu of an arthritic joint. nih.govoup.com Studies have shown that chondrocytes and synoviocytes, in particular, are major sources of nitric oxide (NO) in inflamed joints. researchgate.net Culturing these cells allows for direct assessment of Cindunistat's ability to counteract inflammatory processes.
In healthy joint tissues, the expression of iNOS is typically low. sci-hub.se To mimic the inflammatory conditions of OA in vitro, cell cultures are treated with pro-inflammatory stimuli. nih.govresearchgate.net Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are cytokines known to be pivotal in the pathogenesis of OA. oup.commusculoskeletalkey.com They trigger a cascade of events in chondrocytes and synoviocytes, including the upregulation of iNOS, leading to a surge in NO production. researchgate.netclinexprheumatol.org This excess NO contributes to cartilage degradation by activating matrix-degrading enzymes and inducing chondrocyte apoptosis. mdpi.comclinexprheumatol.org
Lipopolysaccharide (LPS), a component of bacterial cell walls, is another potent inducer of the inflammatory response and is frequently used in in vitro models to stimulate iNOS expression and NO production. sci-hub.seresearchgate.netuni-heidelberg.de By using these stimuli, researchers can create a controlled environment of inflammation to test the inhibitory effects of compounds like Cindunistat. researchgate.net The rationale for these models is that an effective iNOS inhibitor should be able to suppress the NO production induced by these inflammatory agents.
Following treatment with inflammatory stimuli and Cindunistat, a variety of biochemical and molecular assays are employed to quantify the compound's effects on key pathological markers.
Nitric oxide is an unstable gas with a short half-life, making its direct measurement challenging. nih.gov Therefore, its production is typically quantified by measuring the concentration of its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in the cell culture supernatant. nih.govqmul.ac.uk The Griess reaction is a common colorimetric method used for this purpose, which detects the presence of nitrite. clinexprheumatol.org A reduction in nitrite/nitrate levels in stimulated cell cultures treated with Cindunistat would provide direct evidence of its iNOS inhibitory activity. Animal models have confirmed that Cindunistat can reduce the production of synovial fluid nitrite. nih.gov
Table 1: In Vitro Model for Assessing Cindunistat's Effect on NO Production
| Component | Description | Purpose |
|---|---|---|
| Cell Type | Primary Human Chondrocytes | To model the primary cells involved in cartilage degradation. |
| Stimulus | Interleukin-1β (IL-1β) | To induce iNOS expression and subsequent NO production, mimicking an inflammatory state. |
| Intervention | This compound | To test the inhibitory effect on iNOS activity. |
| Primary Assay | Nitrite/Nitrate Quantification | To measure the production of NO via its stable metabolites. |
| Expected Outcome | Reduction in nitrite/nitrate levels | To confirm the inhibition of iNOS by Cindunistat. |
Beyond inhibiting NO production, it is crucial to determine if an inhibitor can modulate the expression of genes involved in the inflammatory and degradative processes of OA. Inflammatory stimuli like IL-1β are known to activate signaling pathways, such as NF-κB, which in turn promote the transcription of genes for iNOS (gene: NOS2), matrix metalloproteinases (MMPs), and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS). mdpi.comresearchgate.netnih.gov
MMPs, such as MMP-13, are enzymes that degrade type II collagen, the main structural component of cartilage. oup.comnih.gov ADAMTS enzymes, particularly ADAMTS-5, are primarily responsible for the breakdown of aggrecan, a major proteoglycan that gives cartilage its compressive strength. mdpi.comoup.com The upregulation of these genes signifies a shift towards a catabolic state, leading to the progressive destruction of cartilage. oup.com Therefore, a key objective in preclinical testing is to use techniques like quantitative polymerase chain reaction (qPCR) to assess whether Cindunistat can suppress the expression of NOS2, MMP, and ADAMTS genes in stimulated chondrocytes and synoviocytes.
Table 2: Key Genes Analyzed in Preclinical Cindunistat Research
| Gene | Protein Product | Function in Osteoarthritis Pathogenesis |
|---|---|---|
| NOS2 | Inducible Nitric Oxide Synthase (iNOS) | Produces high levels of nitric oxide, a key inflammatory mediator. mdpi.comresearchgate.net |
| MMP13 | Matrix Metalloproteinase-13 | Degrades type II collagen, leading to cartilage structural damage. oup.comnih.gov |
| ADAMTS5 | ADAMTS-5 | Degrades aggrecan, causing loss of cartilage compressive stiffness. mdpi.comoup.com |
Biochemical and Molecular Assays
Protein Expression Analysis (e.g., Western Blot for iNOS, NF-κB subunits)
In preclinical investigations, Western blot analysis is a fundamental technique used to detect and quantify specific proteins within a sample. This method is instrumental in understanding the molecular mechanisms through which compounds like this compound exert their effects. The expression of inducible nitric oxide synthase (iNOS) is often examined in response to inflammatory stimuli. cellsignal.comnih.govnovusbio.com For instance, in murine macrophage-like cell lines such as RAW 264.7, treatment with lipopolysaccharide (LPS) induces a significant upregulation of iNOS protein, which can be detected by Western blotting. cellsignal.comthermofisher.com This in vitro model provides a platform to assess the inhibitory activity of potential therapeutic agents on iNOS expression.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of iNOS transcription. cellsignal.com NF-κB is a protein complex that, in its inactive state, is sequestered in the cytoplasm. Upon activation by various stimuli, including inflammatory cytokines, the inhibitory subunit IκB is degraded, allowing the p50 and p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including the gene for iNOS. researchgate.net Therefore, Western blot analysis can also be employed to measure the levels of NF-κB subunits in both the cytoplasm and the nucleus to determine the extent of pathway activation. A reduction in the nuclear translocation of NF-κB subunits following treatment with a test compound would suggest an inhibitory effect on this pro-inflammatory pathway.
In Vivo Animal Models for Investigating this compound
Rodent Models of Inflammatory Conditions
Preclinical studies have utilized various animal models to evaluate the efficacy of this compound in the context of osteoarthritis (OA). researchgate.net These models aim to replicate the pathological changes seen in human OA, such as cartilage degradation and inflammation. nih.gov
Surgically induced models are common and include the anterior cruciate ligament transection (ACLT) and the destabilization of the medial meniscus (DMM) models in rodents. unige.ch These models mimic post-traumatic OA, where joint instability leads to progressive cartilage damage. Another approach involves the chemical induction of OA-like symptoms, such as the intra-articular injection of monosodium iodoacetate (MIA), which causes chondrocyte death and subsequent joint degeneration. unige.chbiomolther.org
In a canine model of OA induced by anterior cruciate ligament transection, Cindunistat demonstrated the ability to improve biomarkers in the synovial fluid, as well as reduce osteophyte formation and cartilage lesions. ncats.io
Rodent models are also crucial for assessing the analgesic potential of this compound in inflammatory and neuropathic pain states. researchgate.netncats.io Inflammatory pain can be induced by injecting substances like formalin into the paw, which elicits a biphasic pain response. nih.gov Neuropathic pain models, such as the chronic constriction injury (CCI) of the sciatic nerve, are used to simulate nerve damage-induced pain. nih.gov Studies have shown that Cindunistat can improve pain behavior in such rodent models. ncats.io
Osteoarthritis Animal Models (e.g., post-traumatic OA, age-related OA)
Efficacy Endpoints in Preclinical Studies (excluding clinical symptoms)
Radiographic analysis is a key efficacy endpoint in preclinical OA studies, providing a non-invasive method to assess structural changes in the joints over time. nih.gov In animal models of OA, X-rays are used to measure changes in joint space width, which reflects the extent of cartilage loss. nih.govresearchgate.net The formation of osteophytes, which are bony outgrowths, is another important radiographic indicator of OA progression. nih.govmdpi.com Preclinical studies with Cindunistat have shown its potential to reduce osteophyte formation in animal models of OA. mdpi.com
| Preclinical Model | Key Radiographic Findings with Cindunistat | Reference |
| Canine ACLT Model | Reduced osteophyte formation | ncats.io |
| Rodent OA Models | Potential to reduce structural joint changes | mdpi.com |
Histopathological Evaluation of Tissues (e.g., cartilage, bone)
In preclinical assessments of potential disease-modifying osteoarthritis drugs (DMOADs) like this compound, histopathological evaluation of joint tissues is a critical methodology for determining therapeutic efficacy. This process involves the microscopic examination of tissue sections to identify and quantify the pathological changes characteristic of osteoarthritis (OA). Standardized scoring systems are often employed to ensure objectivity and reproducibility of the findings.
Methodologies for histopathological assessment in animal models of OA typically involve the following steps:
Tissue Sampling: Following the study period, joints from experimental animals are harvested.
Fixation and Decalcification: The tissues are preserved in a fixative solution, and bone is decalcified to allow for thin sectioning.
Embedding and Sectioning: The tissues are embedded in paraffin (B1166041) wax, and a microtome is used to cut very thin sections.
Staining: The sections are mounted on microscope slides and stained with specific dyes to highlight different tissue components. Common stains include Hematoxylin and Eosin (H&E) for general morphology and Safranin-O-Fast Green, which stains proteoglycan-rich cartilage red/orange and bone green/blue.
Microscopic Analysis: A pathologist or trained researcher examines the stained sections under a microscope to assess various features of OA pathology.
Key histopathological parameters evaluated in animal models of OA include:
Chondrocyte Changes: Alterations in chondrocyte density, cloning (formation of cell clusters), and cell death (apoptosis).
Proteoglycan Content: Loss of proteoglycans, as indicated by reduced Safranin-O staining, is a hallmark of cartilage degradation.
Subchondral Bone Alterations: Changes in the thickness of the subchondral bone plate and the architecture of the trabecular bone.
Osteophyte Formation: The presence and size of bony outgrowths at the joint margins.
Synovial Inflammation: Hyperplasia of the synovial lining and infiltration of inflammatory cells.
Preclinical studies have indicated that the inhibition of inducible nitric oxide synthase (iNOS) can lead to chondroprotective effects. For instance, in a dog model of OA, the iNOS inhibitor L-NIL was found to decrease the size of cartilage lesions and the incidence and size of osteophytes nih.gov. Similarly, another iNOS inhibitor, methylisothiourea, attenuated histopathological changes in the knee joints in a monosodium acetate-induced OA model nih.gov. While specific proprietary data on the histopathology of Cindunistat (also known as SD-6010) is not extensively detailed in publicly available literature, it has been reported that in animal models, Cindunistat reduced osteophyte formation mdpi.com. The progression to clinical trials was based on preclinical evidence suggesting its potential as a DMOAD oup.comoup.com.
Table 1: Histopathological Scoring Systems in Osteoarthritis Research
| Scoring System | Key Features Assessed | Animal Models Commonly Used |
|---|---|---|
| Mankin Score | Cartilage structure, cellularity, Safranin-O staining, tidemark integrity. | Rabbit, Dog, Sheep |
| OARSI Histopathology Initiative | Grade (severity of cartilage degradation) and Stage (extent of cartilage surface affected). | Mouse, Rat, Guinea Pig, Rabbit, Dog, Sheep, Horse |
| OOCHAS (Osteoarthritis of the Hip and Cartilage Assessment System) | Evaluates changes in chondrocytes, articular cartilage, and surrounding bone into a single grade. | Primarily human, but adapted for animal models. |
Synovial Fluid Analysis for Biomarkers
Synovial fluid analysis is a valuable tool in preclinical OA research, providing insights into the biochemical environment of the joint and the pharmacodynamic effects of investigational drugs like this compound. Synovial fluid, being in direct contact with articular cartilage and the synovium, contains biomarkers that can reflect the ongoing pathological processes of inflammation and tissue degradation nih.gov.
The methodology for synovial fluid analysis in preclinical studies typically includes:
Aspiration: Synovial fluid is carefully aspirated from the joint of the animal model using a sterile needle and syringe.
Macroscopic Evaluation: The volume, clarity, and color of the fluid are noted.
Cell Counts: The total number of white blood cells (WBCs) and the differential count (proportions of neutrophils, lymphocytes, monocytes) are determined to assess the level of inflammation sysmex.nl.
Biomarker Quantification: A variety of immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex assays, are used to measure the concentrations of specific biomarkers researchgate.net.
Key biomarkers often analyzed in the synovial fluid of OA models include:
Inflammatory Mediators: Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) researchgate.net.
Matrix Degradation Products: Fragments of cartilage breakdown, such as C-terminal telopeptides of type II collagen (CTX-II) and aggrecan fragments.
Enzymes: Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) that are responsible for cartilage degradation researchgate.net.
Nitric Oxide (NO) Metabolites: As Cindunistat is an iNOS inhibitor, a key biomarker is the level of nitrite and nitrate (NOx), stable metabolites of NO.
In preclinical models, Cindunistat hydrochloride maleate (B1232345) (SD-6010) was shown to reduce the production of synovial fluid nitrite mdpi.com. This finding is a direct indicator of the drug's mechanism of action in inhibiting iNOS activity within the joint. Elevated levels of NO are known to contribute to chondrocyte apoptosis and matrix degradation, so a reduction in synovial fluid nitrite is considered a positive therapeutic indicator nih.gov. In a dog model of OA, treatment with the iNOS inhibitor L-NIL was shown to decrease general MMP activity nih.gov.
Table 2: Common Synovial Fluid Biomarkers in Preclinical OA Research
| Biomarker Category | Specific Examples | Pathological Process Indicated |
|---|---|---|
| Inflammatory Cytokines | IL-1β, TNF-α, IL-6 | Joint Inflammation |
| Cartilage Degradation Markers | CTX-II, Aggrecan fragments | Cartilage breakdown |
| Catabolic Enzymes | MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 | Extracellular matrix degradation |
| iNOS Pathway | Nitrite/Nitrate (NOx) | Nitric oxide production |
Comparative Studies with Other iNOS Inhibitors in Preclinical Settings
While direct, head-to-head comparative preclinical studies of this compound against other specific iNOS inhibitors are not extensively published, the broader context of iNOS inhibition in OA animal models provides a basis for understanding its potential relative efficacy. The rationale for developing selective iNOS inhibitors like Cindunistat was to target the pathological overproduction of NO in arthritic joints while sparing the physiological functions of other NOS isoforms nih.govresearchgate.net.
Several other iNOS inhibitors have been evaluated in preclinical OA models, demonstrating chondroprotective effects. These studies provide a benchmark for the expected outcomes of iNOS inhibition.
L-N⁶-(1-iminoethyl)lysine (L-NIL): In a dog model of OA induced by anterior cruciate ligament transection, treatment with L-NIL, a selective iNOS inhibitor, significantly reduced the severity of cartilage lesions and the size of osteophytes. Furthermore, L-NIL treatment led to a decrease in the activity of matrix metalloproteinases (MMPs) in the cartilage nih.gov.
1400W: This is another highly selective iNOS inhibitor. While specific in-vivo OA model data is less detailed in some public sources, it is frequently used in in-vitro studies to demonstrate the role of iNOS in cartilage degradation pathways.
Aminoguanidine: This less selective iNOS inhibitor has also been shown to have protective effects in animal models of arthritis, often in combination with other anti-inflammatory agents nih.gov.
S-methylisothiourea: This compound has been shown to reduce NO production in synovial fluid and delay the progression of OA in animal models rrpharmacology.ru.
The preclinical development of Cindunistat (SD-6010) was built upon the foundational evidence from these and other iNOS inhibitors. The key differentiating factors sought in the development of new inhibitors are often improved selectivity, potency, and pharmacokinetic properties to ensure sustained target engagement in the joint after systemic administration. Cindunistat was identified as a selective, time-dependent, and irreversible inhibitor of human iNOS, which was expected to provide a therapeutic advantage researchgate.net. The observation that Cindunistat reduced osteophyte formation and synovial fluid nitrite in animal models aligns with the findings for other iNOS inhibitors like L-NIL, suggesting a consistent class effect of iNOS inhibition on key pathological features of OA nih.govmdpi.com.
Table 3: Preclinical Findings of Various iNOS Inhibitors in OA Models
| iNOS Inhibitor | Animal Model | Key Findings |
|---|---|---|
| Cindunistat (SD-6010) | Rodent and other animal models | Reduced osteophyte formation, decreased synovial fluid nitrite, improved pain mdpi.comresearchgate.net. |
| L-NIL | Dog (ACLT model) | Decreased cartilage lesion size, reduced osteophyte size, decreased MMP activity nih.gov. |
| Methylisothiourea | Rat (Monosodium acetate (B1210297) model) | Attenuated histopathological changes in the knee joint nih.gov. |
Structure Activity Relationship Sar and Derivatization Studies of Cindunistat Dihydrochloride
Medicinal Chemistry Approaches to Cysteine Derivatives
The development of selective iNOS inhibitors has often focused on modifying amino acid scaffolds, such as L-arginine, the natural substrate for NOS, and other amino acids like cysteine. researchgate.netnedp.comacs.org These approaches aim to create compounds that can effectively compete with the substrate for binding to the enzyme's active site.
Structural Modifications and their Impact on iNOS Inhibition
While specific SAR studies on a wide range of Cindunistat (B1242555) derivatives are not extensively published, the structural features of Cindunistat itself provide insight into the molecular determinants of its iNOS inhibitory activity. Cindunistat is chemically known as S-[2-[(1-iminoethyl)amino]ethyl]-2-methyl-L-cysteine. wipo.int
Key structural components of Cindunistat and their likely contribution to iNOS inhibition include:
L-cysteine backbone: This provides a chiral scaffold that mimics a natural amino acid, potentially orienting the key functional groups within the iNOS active site.
α-Methyl group: The methyl group at the alpha-carbon of the cysteine core is a critical modification. This substitution can provide steric hindrance that may disfavor binding to other NOS isoforms, thereby contributing to its selectivity for iNOS.
Acetimidoyl moiety ((1-iminoethyl)amino group): This basic group is a key pharmacophore. It is designed to interact with specific residues in the iNOS active site, likely forming hydrogen bonds and electrostatic interactions that are critical for potent inhibition. The amidine group is a common feature in many potent and selective iNOS inhibitors. researchgate.net
General SAR principles for related isothiourea-based iNOS inhibitors suggest that the nature of the S-alkyl substituent significantly influences potency and selectivity. bohrium.com For instance, small alkyl groups can lead to potent inhibition of all NOS isoforms, while bulkier or more complex substituents can introduce selectivity. bohrium.com Although Cindunistat is not an isothiourea, the importance of the side chain attached to the sulfur atom is a shared principle.
Analog Synthesis and Characterization for Enhanced Specificity
The synthesis of analogs is a cornerstone of medicinal chemistry for refining the properties of a lead compound. For Cindunistat, the synthesis of analogs would likely explore modifications at several key positions to enhance specificity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.
Potential synthetic modifications to the Cindunistat scaffold could include:
Variation of the α-substituent: Replacing the α-methyl group with other alkyl or functional groups could further probe the steric and electronic requirements for optimal iNOS inhibition and selectivity. For example, a patent describing related compounds explores various C1-C6 alkyl groups at this position. google.com
Modification of the S-alkyl chain: Altering the length and flexibility of the ethylaminoethyl linker could fine-tune the positioning of the acetimidoyl group within the active site.
Substitution on the acetimidoyl group: Replacing the methyl group of the acetimidoyl moiety with other substituents could modulate its basicity and steric profile, potentially leading to improved interactions with the enzyme.
The characterization of such synthesized analogs would involve a battery of in vitro assays to determine their inhibitory potency (e.g., IC50 values) against all three NOS isoforms. This would allow for the calculation of selectivity ratios (e.g., IC50 eNOS / IC50 iNOS and IC50 nNOS / IC50 iNOS) to identify analogs with improved specificity for iNOS.
Computational Chemistry and Molecular Modeling
Computational techniques are invaluable tools in modern drug discovery, providing insights into ligand-protein interactions and guiding the design of more potent and selective inhibitors. scilit.comworldscientific.comeurekaselect.com
Ligand-Protein Docking with iNOS
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. repositoriosalud.es For Cindunistat, docking studies with the crystal structure of the iNOS active site would be instrumental in elucidating its binding mode.
A hypothetical docking study of Cindunistat into the iNOS active site would likely reveal the following key interactions:
The positively charged acetimidoyl group would be predicted to form strong hydrogen bonds with negatively charged or polar residues in the active site, such as glutamate (B1630785) (e.g., Glu377 in human iNOS), which is a critical residue for substrate binding. repositoriosalud.esgoogle.com
The amino acid backbone of the cysteine moiety would likely form additional hydrogen bonds and van der Waals interactions with residues that normally interact with the L-arginine substrate.
The specificity of Cindunistat for iNOS over eNOS and nNOS could be rationalized by comparing the amino acid residues in the active sites of the three isoforms. Subtle differences in the size and nature of these residues could create a more favorable binding environment for Cindunistat in iNOS. google.com
Table 1: Hypothetical Key Interactions of Cindunistat in the iNOS Active Site
| Cindunistat Moiety | Potential Interacting iNOS Residue | Type of Interaction |
| Acetimidoyl Group | Glutamate (e.g., Glu377) | Hydrogen Bond, Electrostatic |
| Amino Group (Cysteine) | Heme Propionate | Hydrogen Bond |
| Carboxylate Group (Cysteine) | Tyrosine, Tryptophan | Hydrogen Bond, Cation-π |
| α-Methyl Group | Hydrophobic Pocket | Van der Waals |
| S-ethyl Linker | Hydrophobic Pocket | Van der Waals |
This table is illustrative and based on general principles of iNOS inhibitor binding. Specific interactions would need to be confirmed by experimental structural data.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.comnih.gov A QSAR study on Cindunistat and its analogs could provide a predictive model for designing new derivatives with enhanced iNOS inhibitory activity.
A typical QSAR study would involve the following steps:
Data Set Preparation: A series of Cindunistat analogs with their corresponding measured iNOS inhibitory activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
The resulting QSAR model could identify the key physicochemical properties that govern the iNOS inhibitory potency of this class of compounds. For example, the model might reveal that a certain range of molecular size, lipophilicity (logP), and specific electronic properties of the amidine group are optimal for activity. This information would be invaluable for guiding the synthesis of new, potentially more potent and selective iNOS inhibitors. While specific QSAR studies for Cindunistat are not publicly available, such analyses are common for other classes of iNOS inhibitors. worldscientific.comeurekaselect.comnih.gov
Advanced Analytical Techniques in Cindunistat Dihydrochloride Research
Spectroscopic and Chromatographic Methods for Research Sample Analysis
While specific analytical monographs for Cindunistat (B1242555) dihydrochloride (B599025) are not extensively detailed in publicly available literature, standard pharmaceutical analysis methodologies are applicable. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitric oxide synthase inhibitors and related compounds. nih.govresearchgate.netmdpi.comcasopiskbm.cz
For a compound like Cindunistat, a reversed-phase HPLC (RP-HPLC) method would typically be employed for purity determination and quantification in research samples. This method separates the target compound from impurities based on hydrophobicity. A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode. Detection is usually performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Spectroscopic methods are vital for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to elucidate the molecular structure of the synthesized compound, ensuring it matches the expected structure of Cindunistat. Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the compound's identity. While detailed synthesis and analytical procedures for cindunistat are proprietary, these standard techniques form the basis of its analysis. smolecule.com
| Technique | Application | Typical Details |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the active compound and its precursors. | Reversed-phase (e.g., C18 column) with UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and confirmation. | ¹H NMR and ¹³C NMR to map the proton and carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis via fragmentation. | High-resolution MS (HRMS) for accurate mass determination. |
Mass Spectrometry for Metabolite Identification in Preclinical Samples
Understanding the metabolic fate of a drug candidate is a critical part of preclinical development. Liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the primary tool for identifying and characterizing drug metabolites in biological matrices like plasma, urine, and tissue homogenates from preclinical studies. nih.govijpras.comdiva-portal.org
In a typical preclinical study, samples from animals dosed with Cindunistat would be analyzed. The process involves sample preparation (e.g., protein precipitation or solid-phase extraction) followed by LC-MS analysis. nih.gov The high-resolution mass spectrometer can detect the parent drug and its potential metabolites with high mass accuracy. ijpras.com
Data analysis involves searching for predicted biotransformations (e.g., oxidation, hydrolysis, glucuronidation) of the parent molecule and identifying ions that correspond to these modifications. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions, and the resulting fragmentation patterns are compared with that of the parent drug to confirm the structural modification and pinpoint the site of metabolism. mdpi.com While specific metabolite profiles for Cindunistat are not in the public domain, this LC-MS-based methodology is the standard industry approach for such investigations. diva-portal.orgmdpi.com
| Step | Technique | Purpose |
|---|---|---|
| 1. Sample Collection | Biological fluids/tissues from preclinical models. | Obtain samples containing potential metabolites. |
| 2. Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Remove interfering endogenous components (e.g., proteins, salts). |
| 3. Analysis | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). | Separate metabolites and detect them with high mass accuracy. |
| 4. Data Mining | Specialized software tools. | Identify potential drug-related material based on mass and retention time. |
| 5. Structural Elucidation | Tandem Mass Spectrometry (MS/MS). | Fragment metabolite ions to determine the site of biotransformation. |
Imaging Modalities for Preclinical Disease Progression Monitoring
In the context of osteoarthritis (OA), the primary indication for which Cindunistat was investigated, imaging modalities are essential for monitoring disease progression and the effects of therapeutic intervention. nih.gov Preclinical animal models of OA are widely used to test the efficacy of new treatments, and imaging plays a key role in evaluating structural changes in the joint. dntb.gov.uanih.gov
Radiography (X-ray) is a fundamental technique used to assess joint health. In clinical trials of Cindunistat for knee OA, a key structural endpoint was the rate of joint space narrowing (JSN), which is considered an indicator of cartilage loss. nih.govresearchgate.netomeract.org These studies utilized a standardized radiographic procedure, the modified Lyon-Schuss protocol, to acquire reproducible images of the knee joint for precise measurement of JSN at baseline and subsequent time points. nih.gov Although this specific protocol was used in human trials, similar radiographic assessments are standard in larger preclinical animal models of OA to measure changes in joint space and the development of osteophytes (bone spurs). mdpi.com
Magnetic Resonance Imaging (MRI) offers superior soft-tissue contrast compared to radiography and can directly visualize and quantify cartilage thickness, volume, and lesions, as well as changes in subchondral bone and synovitis. mdpi.comnih.govgoogle.com While specific preclinical MRI studies involving Cindunistat are not publicly documented, canine models of OA have shown that iNOS inhibitors can reduce osteophytosis and cartilage lesions, which are features readily assessable by MRI. mdpi.com Therefore, MRI is a powerful tool for detailed, non-invasive monitoring of joint pathology in preclinical Cindunistat research.
| Patient Group (Kellgren-Lawrence Grade) | Timepoint | Finding vs. Placebo | Significance |
|---|---|---|---|
| KLG 2 | 48 Weeks | Less joint space narrowing (JSN) observed with Cindunistat. | Statistically significant (p=0.032 for 50 mg/day dose). nih.gov |
| KLG 2 | 96 Weeks | The initial improvement in JSN was not sustained. | Not statistically significant. nih.gov |
| KLG 3 | 48 & 96 Weeks | No improvement in the rate of JSN was observed. | Not statistically significant. nih.govresearchgate.net |
Biomarker Identification and Validation in Preclinical Research
Discovery of Molecular, Biochemical, and Cellular Biomarkers Related to iNOS Inhibition
The inhibition of iNOS triggers a cascade of changes at the molecular, biochemical, and cellular levels. Preclinical studies, often utilizing animal models where iNOS is genetically knocked out or pharmacologically inhibited, have identified several key biomarkers. Nitric oxide (NO) itself is a primary biomarker, as its production is the direct enzymatic output of iNOS. nih.gov However, due to its short half-life, researchers often measure more stable downstream products or associated signaling molecules.
Molecular biomarkers frequently include the expression levels of genes and proteins involved in inflammatory and metabolic pathways. For instance, studies have shown that iNOS inhibition can modulate the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), indicating a cross-talk between these two major inflammatory pathways. nih.gov In models of neuroinflammation, inhibition of iNOS has been linked to changes in the levels of neurotransmitters and neuronal proteins such as GABA, serotonin, and calbindin-D28K. plos.org Furthermore, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in cell growth and proliferation, has been identified as being downstream of iNOS, making mTOR a relevant biomarker. plos.org In the context of cancer, iNOS inhibition can affect the expression of various interleukins, chemokines, and growth factors like VEGFα and CXCL-10. aacrjournals.org
Biochemical biomarkers extend to metabolites whose concentrations are altered by iNOS activity. In models of inflammation-induced muscle wasting (cachexia), iNOS inhibition was found to prevent the derangement of the muscle metabolome. embopress.orgnih.gov This includes normalization of metabolites within key energy pathways like glycolysis and the TCA cycle, as well as changes in amino acid levels, such as arginine and methylhistidine. embopress.orgnih.gov
Cellular biomarkers relate to the functional responses of cells to iNOS inhibition. This can include reduced cellular proliferation, induction of apoptosis (programmed cell death), and inhibition of cell migration, particularly in cancer models. aacrjournals.orgnih.gov
Table 1: Selected Preclinical Biomarkers Associated with iNOS Inhibition
| Biomarker Category | Specific Biomarker | Associated Pathological Context | Research Finding | Citation |
| Direct Product | Nitric Oxide (NO) | General Inflammation, Cancer | The primary product of iNOS, its reduction is a direct indicator of enzyme inhibition. | nih.gov |
| Molecular | Cyclooxygenase-2 (COX-2) | Colon Cancer, Inflammation | iNOS inhibition can decrease COX-2 expression and activity, suggesting pathway cross-talk. | nih.gov |
| mTOR | Neuroinflammation (Autism Model) | Increased mTOR gene expression in a disease model was linked to iNOS activity. | plos.org | |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Systemic Inflammation, Cachexia | Genetic knockout of iNOS led to lower systemic levels of IL-6 and TNF-α in response to inflammatory stimuli. | nih.gov | |
| Biochemical | Prostaglandin E2 (PGE2) | Colon Cancer | iNOS activity is correlated with increased PGE2 production. | nih.gov |
| TCA Cycle Intermediates | Cachexia | iNOS inhibition prevented alterations in the levels of metabolites within the TCA cycle during muscle wasting. | nih.gov | |
| Arginine | Cachexia | Levels of arginine, a substrate for iNOS and a regulator of the TCA cycle, were altered in an iNOS-dependent manner during inflammation. | nih.gov | |
| Cellular | Apoptosis | Cancer | Chemical quenching of NO, the product of iNOS, resulted in growth arrest and induced apoptosis in melanoma cells. | aacrjournals.org |
Methodologies for Biomarker Quantification and Validation
Accurate quantification of biomarkers is essential for their validation. Preclinical research employs a range of sophisticated techniques to measure changes in gene expression, protein levels, and metabolite concentrations following iNOS inhibition.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a broad view of the genes affected by iNOS inhibition. RNA-sequencing (RNA-seq) is a powerful tool used in preclinical models, such as those with iNOS gene knockout, to identify differentially expressed genes on a genome-wide scale. mdpi.comresearchgate.net For example, transcriptomic analysis in iNOS-deficient zebrafish revealed significant changes in immune-related and metabolic pathways. mdpi.com Similarly, analysis of human tumor tissues has used transcriptomics to identify NOS2 (the gene encoding iNOS) as a highly upregulated gene in certain cancers. researchgate.net
Quantitative real-time reverse transcription PCR (RT-qPCR) is a targeted approach used to precisely measure the expression levels of specific genes of interest. gene-quantification.de It is often used to validate the findings from broader transcriptomic analyses. researchgate.netresearchgate.net For instance, after RNA-seq identifies a set of candidate biomarker genes, RT-qPCR can confirm that the expression of genes like iNOS, mTOR, or various cytokines is indeed altered by iNOS inhibition. plos.orgnih.govresearchgate.net The method involves converting RNA to complementary DNA (cDNA) and then amplifying it, with the rate of amplification being proportional to the initial amount of the target transcript. nih.govgene-quantification.de
Proteomics and metabolomics offer a functional snapshot of the cellular state by quantifying proteins and small-molecule metabolites, respectively. nih.govmdpi.com These "omics" technologies are critical for understanding the downstream effects of enzyme inhibition.
Mass spectrometry (MS) is the core technology for both proteomics and metabolomics. nih.gov In proteomics, proteins from preclinical samples (e.g., tissues from iNOS knockout mice) are digested into smaller peptides, which are then analyzed by MS to identify and quantify the original proteins. nih.gov This can reveal changes in protein expression that are not apparent at the transcript level due to post-transcriptional regulation. Targeted proteomics can be used to validate specific protein biomarkers with high sensitivity and specificity. nih.gov
Metabolomics follows a similar principle, using MS or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify endogenous metabolites in biological samples. mdpi.commdpi.com In the context of iNOS inhibition, metabolomic studies on preclinical models of cachexia have been particularly insightful. embopress.orgnih.gov By analyzing muscle tissue from mice treated with an iNOS inhibitor, researchers identified specific metabolic pathways, including glycolysis, the TCA cycle, and amino acid metabolism, that were dysregulated by inflammation in an iNOS-dependent manner. embopress.orgnih.gov This approach provides a detailed metabolic signature of iNOS inhibition.
Table 2: Methodologies for Biomarker Analysis
| Methodology | Type | Application in iNOS Inhibition Research | Key Information Provided | Citation |
| Transcriptomics (RNA-seq) | Untargeted Gene Expression | Genome-wide analysis of tissue from iNOS knockout models or inhibitor-treated cells. | Identifies novel genes and pathways regulated by iNOS activity. | mdpi.comresearchgate.net |
| RT-qPCR | Targeted Gene Expression | Validation of transcriptomics data; quantification of specific mRNA transcripts like NOS2, COX-2, mTOR. | Precise measurement of changes in the expression of known biomarker genes. | plos.orgnih.govresearchgate.net |
| Proteomics (Mass Spectrometry) | Protein Profiling | Analysis of tissue or cell lysates from preclinical models to identify global protein changes. | Identification of differentially expressed proteins and affected cellular pathways. | nih.govmdpi.com |
| Metabolomics (MS, NMR) | Metabolite Profiling | Analysis of metabolites in tissues or biofluids from preclinical models of diseases like cachexia. | Reveals functional impact on metabolic networks (e.g., energy production, amino acid metabolism). | embopress.orgnih.govmdpi.com |
Future Research Directions and Translational Considerations Preclinical Perspective
Exploring Cindunistat (B1242555) Dihydrochloride (B599025) in Other Inflammatory Disease Models
While the primary clinical investigation of Cindunistat focused on osteoarthritis, its mechanism as a selective inducible nitric oxide synthase (iNOS) inhibitor suggests a broader therapeutic potential that warrants exploration in other inflammation-driven pathologies. researchgate.netmdpi.comresearchgate.net The overexpression of iNOS and the subsequent excessive production of nitric oxide (NO) are implicated in a multitude of diseases. mdpi.compatsnap.com Preclinical studies with various iNOS inhibitors have demonstrated promise across a spectrum of conditions, providing a strong rationale for investigating Cindunistat in these contexts.
Dysregulated iNOS activity is a key feature in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. mdpi.com In neurodegenerative disorders like Alzheimer's and Parkinson's disease, iNOS-derived NO can contribute to neuronal damage and death. mdpi.comdergipark.org.tr Furthermore, iNOS is involved in the pathophysiology of conditions like asthma and certain cancers by influencing processes such as angiogenesis and immune response. mdpi.com The proven efficacy of iNOS inhibitors in animal models of neuropathic pain, endotoxemia, and emphysema further broadens the scope for future Cindunistat research. researchgate.net Exploring Cindunistat in validated preclinical models for these conditions could uncover new therapeutic applications for this selective inhibitor.
Table 1: Potential Preclinical Disease Models for Cindunistat Exploration Based on iNOS Involvement
| Disease Area | Pathological Role of iNOS | Preclinical Model Examples | Rationale for Cindunistat Research |
|---|---|---|---|
| Neuroinflammation | Exacerbates neuronal injury and death; contributes to neurodegeneration. mdpi.comdergipark.org.tr | Amyloid-beta induced models (Alzheimer's); MPTP models (Parkinson's). | To assess potential for reducing neuroinflammation and improving cognitive/motor function. dergipark.org.tr |
| Rheumatoid Arthritis | Contributes to chronic inflammation and joint destruction. mdpi.com | Collagen-induced arthritis (CIA) in rodents. | To evaluate the reduction of synovial inflammation and cartilage damage. |
| Inflammatory Bowel Disease (IBD) | Drives chronic intestinal inflammation and tissue damage. mdpi.com | DSS or TNBS-induced colitis models. | To investigate the suppression of mucosal iNOS expression and amelioration of colitis symptoms. |
| Asthma | Contributes to airway inflammation and hyperresponsiveness. mdpi.com | Ovalbumin-sensitized mouse models. | To determine the effect on reducing inflammatory cell infiltration and airway inflammation. |
| Sepsis / Endotoxemia | Excessive NO production leads to severe hypotension and organ damage. patsnap.com | Lipopolysaccharide (LPS)-induced endotoxemia models. | To assess the potential to mitigate systemic inflammation and hemodynamic instability. |
Combination Research Strategies with Other Therapeutic Modalities in Preclinical Settings
A significant avenue for future preclinical research is the evaluation of Cindunistat dihydrochloride in combination with other therapeutic agents. This approach may yield synergistic or additive effects, potentially enhancing therapeutic efficacy while allowing for lower doses of individual agents. The rationale for combination strategies stems from the multifaceted nature of inflammatory diseases, where multiple pathological pathways are active simultaneously.
In the context of osteoarthritis, combining Cindunistat with non-steroidal anti-inflammatory drugs (NSAIDs) could be beneficial. The inhibition of iNOS by Cindunistat has been shown to reduce prostaglandin (B15479496) levels at inflammatory sites, suggesting a potential synergy with COX inhibitors like aspirin (B1665792) or indomethacin. researchgate.netnih.gov Preclinical studies using other iNOS inhibitors have demonstrated that such combinations can have additive effects in suppressing tumor growth. nih.gov Furthermore, combining Cindunistat with other disease-modifying osteoarthritis drugs (DMOADs) that target different mechanisms—such as inhibitors of cytokines (e.g., TNF-α, IL-1β) or catabolic enzymes (e.g., matrix metalloproteinases)—could offer a more comprehensive approach to halting disease progression. mdpi.comfrontiersin.orgfrontiersin.org Targeting both the iNOS pathway and other key inflammatory or structural degradation pathways could prove more effective than monotherapy. mdpi.com
Table 2: Preclinical Combination Strategies for this compound
| Combination Agent Class | Mechanism of Action | Scientific Rationale for Combination | Potential Disease Model |
|---|---|---|---|
| COX-2 Inhibitors | Inhibit prostaglandin synthesis. | Additive anti-inflammatory effects by targeting two key inflammatory mediator pathways (NO and prostaglandins). nih.gov | Arthritis, Inflammatory Pain |
| Anti-cytokine Therapies (e.g., anti-TNF-α) | Neutralize pro-inflammatory cytokines. | Dual blockade of a primary inflammatory signal (cytokine) and a key downstream effector (iNOS). mdpi.commdpi.com | Rheumatoid Arthritis, IBD |
| STAT3 Inhibitors | Block the STAT3 signaling pathway, crucial for inflammatory gene expression. | Targeting both upstream transcription factors (STAT3) and downstream enzymes (iNOS) in the inflammatory cascade. | Prostate Cancer, Inflammation |
| Senolytics | Target and eliminate senescent cells that contribute to inflammation. frontiersin.org | Reduce the source of inflammatory signals (senescent cells) while blocking a key inflammatory mediator (NO). | Osteoarthritis, Age-related diseases |
Novel Research Applications of Cysteine-Derived Compounds
Cindunistat is structurally a derivative of the amino acid L-cysteine. researchgate.net This class of compounds is of significant interest in pharmaceutical and biotechnological research due to the unique chemical properties of cysteine's thiol group. mdpi.com The cysteine scaffold offers broad utility, suggesting that Cindunistat's core structure could be leveraged for novel research applications beyond iNOS inhibition.
Cysteine derivatives are fundamental in modern drug development. They are used to create covalent inhibitors that form strong bonds with target proteins, which can improve potency and selectivity. mdpi.com In biotechnology, cysteine residues are engineered into proteins to facilitate specific bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy. Furthermore, modifying therapeutic proteins with derivatives like PEGylated cysteine can enhance their stability and pharmacokinetic profiles. Other novel applications include the development of prodrugs to improve oral bioavailability, as seen with GPA512, a cysteine-based prodrug of a STAT3 inhibitor. researchgate.net Researchers are also exploring cysteine derivatives as antiviral and antimicrobial agents and as donors of signaling molecules like hydrogen sulfide (B99878) (H₂S). researchgate.netmdpi.com The chemical framework of Cindunistat could serve as a starting point for designing new compounds for these diverse therapeutic and research purposes.
Table 3: Novel Research Applications for Cysteine-Derived Compounds
| Application Area | Description | Example Compound/Strategy | Reference |
|---|---|---|---|
| Covalent Inhibitors | Designing molecules that form a covalent bond with a cysteine residue in a target enzyme or protein. | Alkynyl benzoxazines targeting JAK3 kinase. | mdpi.com |
| Bioconjugation | Using the cysteine thiol group for site-specific attachment of drugs, probes, or polymers to proteins. | Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin. | rsc.org |
| Prodrug Development | Modifying a drug with a cysteine derivative to enhance properties like stability or bioavailability. | GPA512, a prodrug of a direct STAT3 inhibitor. | researchgate.net |
| Antimicrobial Agents | Synthesis of cysteine-based compounds with antibacterial and antifungal activities. | Cysteine-based sulphonamide derivatives. | nih.gov |
| PET Imaging Agents | Conjugating cysteine derivatives to chelators for radiolabeling and use in positron emission tomography. | ⁶⁸Ga-radiolabeled N-Acetyl Cysteine (NAC) conjugate for tumor imaging. | acs.org |
| Gasotransmitter Donors | Development of molecules that can release therapeutic gases like hydrogen sulfide (H₂S). | S-propargyl-cysteine (SPRC) as a novel H₂S donor. | researchgate.net |
Addressing Challenges in Preclinical-to-Research Translation for iNOS Inhibitors
A significant hurdle in the development of iNOS inhibitors, including Cindunistat, has been the difficulty in translating promising preclinical results into clinical efficacy. researchgate.netmdpi.com Many potent and selective iNOS inhibitors have performed well in animal models but have subsequently failed in human trials due to a lack of efficacy or other issues. mdpi.comresearchgate.net Addressing these translational challenges is critical for the future of this class of drugs.
One major issue is that animal models of human inflammatory diseases often fail to predict clinical outcomes accurately, possibly due to inter-species differences in disease mechanisms. researchgate.netmdpi.com Another challenge is the dual nature of NO, which can be both harmful and protective depending on its concentration, location, and the specific disease context. researchgate.net A lack of tissue specificity and an incomplete understanding of the complex regulatory functions of iNOS have also contributed to clinical trial failures. researchgate.netmdpi.com
Future preclinical research must aim to overcome these obstacles. This includes developing more predictive animal models that better recapitulate human disease pathophysiology. researchgate.net A deeper understanding of the specific mechanisms by which iNOS inhibition affects different cell types and disease states is necessary to identify the patient populations most likely to benefit. researchgate.net Strategies to enhance tissue-specific delivery of iNOS inhibitors could also improve the therapeutic window. Ultimately, strengthening the quality and translational relevance of preclinical evidence is essential to improve the success rate of iNOS inhibitors in future clinical investigations. researchgate.netpatsnap.com
Table 4: Challenges and Strategies for iNOS Inhibitor Translation
| Challenge | Description | Proposed Preclinical Strategy | Reference |
|---|---|---|---|
| Poor Predictive Value of Animal Models | Efficacy observed in animal studies does not translate to humans due to species-specific differences in pathophysiology. | Develop and validate more complex and relevant models; use human tissue explants (ex vivo studies). | researchgate.netmdpi.com |
| Dual Role of Nitric Oxide (NO) | NO can have both pro-inflammatory (harmful) and vasoregulatory/anti-inflammatory (protective) effects. | Investigate concentration-dependent effects; focus on pathologies where iNOS is clearly the detrimental isoform. | researchgate.net |
| Lack of Clinical Efficacy | Compounds fail to slow disease progression or improve symptoms in human trials despite preclinical promise. | Conduct more robust preclinical studies with clinically relevant endpoints; explore combination therapies to enhance efficacy. researchgate.netdergipark.org.tr | mdpi.comresearchgate.net |
| Insufficient Tissue Specificity | Broad inhibition of NOS isoforms or systemic iNOS inhibition may lead to off-target effects or insufficient local drug concentration. | Design inhibitors with higher isoform selectivity; develop targeted drug delivery systems. | mdpi.com |
| Incomplete Mechanistic Understanding | The complex role of iNOS in different stages of a disease is not fully understood, leading to improper trial design. | Perform detailed mechanistic studies to identify the precise role of iNOS in disease progression and resolution. | researchgate.net |
Q & A
Q. What is the mechanistic basis for Cindunistat dihydrochloride’s selectivity toward inducible nitric oxide synthase (iNOS) in arthritis models?
this compound acts as a selective oral inhibitor of iNOS, which is overexpressed in inflammatory conditions like arthritis. Its selectivity is attributed to structural interactions with the iNOS active site, distinct from endothelial (eNOS) and neuronal (nNOS) isoforms. Validating selectivity involves comparative enzymatic assays using recombinant NOS isoforms, measuring IC50 values, and assessing off-target effects via proteome-wide binding studies . In arthritis models, reduced nitric oxide (NO) production and downstream inflammatory markers (e.g., TNF-α, IL-6) confirm target engagement.
Q. How does the dihydrochloride salt form influence the pharmacokinetic profile of Cindunistat compared to its free base?
The dihydrochloride salt enhances aqueous solubility and bioavailability, critical for oral administration. Methodologically, this is assessed via comparative dissolution testing, logP measurements, and pharmacokinetic studies in rodent models. For example, plasma concentration-time curves (AUC, Cmax) for both forms can be analyzed using HPLC-MS to quantify differences in absorption and half-life .
Q. What experimental models are best suited for preliminary efficacy testing of this compound in arthritis research?
Murine collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models are standard. Key endpoints include joint swelling histopathology, serum NO levels, and cytokine profiling. Dosing regimens should align with iNOS expression kinetics (e.g., prophylactic vs. therapeutic administration). Include control groups with non-selective NOS inhibitors (e.g., L-NAME) to contextualize iNOS-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different iNOS assays?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration, pH). Standardize protocols using purified human iNOS, fixed L-arginine/NADPH levels, and parallel testing with a reference inhibitor (e.g., 1400W). Statistical meta-analysis of published data, accounting for assay variability, can identify consensus values. Cross-validate findings using cellular models (e.g., LPS-stimulated macrophages) .
Q. What strategies mitigate off-target effects when administering this compound in chronic inflammatory models?
Employ dose-ranging studies to establish the therapeutic window. Use isoform-specific siRNA knockdowns to confirm iNOS-dependent effects. Pharmacodynamic biomarkers (e.g., urinary nitrite/nitrate ratios) help distinguish target modulation from non-specific actions. Pair with transcriptomic profiling (RNA-seq) to identify unintended pathway activations .
Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be optimized for this compound in multi-organ inflammation studies?
Develop compartmental models integrating tissue-specific iNOS expression data (e.g., synovium vs. liver). Use microdialysis in target tissues to measure drug penetration. Correlate free drug concentrations with NO suppression using Hill equations. Validate models with longitudinal biomarker data (e.g., MRI-based joint inflammation scores) .
Data Interpretation and Conflict Analysis
Q. How to address conflicting results on this compound’s efficacy in acute vs. chronic inflammation models?
Acute models (e.g., LPS-induced endotoxemia) prioritize rapid NO suppression, while chronic models (e.g., CIA) require sustained inhibition. Analyze time-course data for iNOS expression patterns and drug accumulation. Differences may reflect variable macrophage polarization states (M1/M2) across models, necessitating flow cytometry-based immune profiling .
Q. What methodologies validate the absence of cytotoxicity in long-term this compound exposure studies?
Conduct MTT/ATP assays on primary fibroblasts and hepatocytes at supra-therapeutic doses (e.g., 10× IC50). Monitor mitochondrial membrane potential (JC-1 staining) and apoptosis markers (caspase-3/7 activation). Compare with known cytotoxic iNOS inhibitors (e.g., GW274150) to benchmark safety margins .
Methodological Best Practices
- Chemical Characterization : Use NMR and high-resolution mass spectrometry (HRMS) to confirm dihydrochloride salt purity (>99% by HPLC) and rule out degradants .
- In Vivo Controls : Include vehicle (saline) and disease-matched controls to differentiate drug effects from natural disease progression .
- Data Reproducibility : Adopt open-access platforms like Zenodo for raw datasets, enabling cross-lab validation of NO assay results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
